molecular formula C16H26N2O B14167834 N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide CAS No. 313367-93-0

N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide

Cat. No.: B14167834
CAS No.: 313367-93-0
M. Wt: 262.39 g/mol
InChI Key: CWWMXLJPEOSCPI-UHFFFAOYSA-N
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Description

N-Tricyclo[33113,7]dec-1-yl-1-pyrrolidineacetamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tricyclo[33113,7]dec-1-yl-1-pyrrolidineacetamide typically involves multiple steps, starting with the preparation of the tricyclic core structureThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide is unique due to its specific combination of the tricyclic core and the pyrrolidineacetamide moiety.

Properties

CAS No.

313367-93-0

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-(1-adamantyl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C16H26N2O/c19-15(11-18-3-1-2-4-18)17-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19)

InChI Key

CWWMXLJPEOSCPI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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